molecular formula C16H19N3O4S B6423364 tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate CAS No. 1385626-50-5

tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate

Cat. No.: B6423364
CAS No.: 1385626-50-5
M. Wt: 349.4 g/mol
InChI Key: MZFAFUGTCCBASS-UHFFFAOYSA-N
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Description

The compound tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate features a bicyclic thiazolo[5,4-c]pyridine core modified with a tert-butyl carbamate group and a furan-2-carboxamido substituent. Below, we compare its structural, synthetic, and functional attributes with closely related analogs.

Properties

IUPAC Name

tert-butyl 2-(furan-2-carbonylamino)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S/c1-16(2,3)23-15(21)19-7-6-10-12(9-19)24-14(17-10)18-13(20)11-5-4-8-22-11/h4-5,8H,6-7,9H2,1-3H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZFAFUGTCCBASS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)SC(=N2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactionsReaction conditions may include the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-(furan-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Structural and Functional Comparisons

Substituent Variations on the Thiazolo[5,4-c]pyridine Core

Key Compounds :
Compound Name Substituent at Position 2 Molecular Weight Key Applications/Properties Reference
Target Compound Furan-2-carboxamido 413.43* Potential kinase inhibitor/PROTAC linker
tert-Butyl 2-(4-(methoxycarbonyl)benzamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate 4-(Methoxycarbonyl)benzamido 417.53 Intermediate for PROTAC synthesis
tert-Butyl 2-amino-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Amino 240.32 Precursor for amide coupling
tert-Butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Bromo 319.22 Halogenated intermediate for cross-coupling
(9H-Fluoren-9-yl)methyl (S)-2-(1-Boc-pyrrolidine-3-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate Boc-pyrrolidine-3-carboxamido 500.18 High-purity intermediate (≥95% by LC-MS/NMR)

Notes:

  • The amino derivative (MW 240.32) serves as a versatile precursor, enabling diverse functionalization via amide coupling, similar to the target compound’s synthesis .
Key Differences :
  • The furan-2-carboxamido group may require milder conditions for coupling compared to bulkier aryl substituents (e.g., 4-methoxycarbonylbenzamido).
  • Bromo-substituted analogs enable Suzuki or Buchwald-Hartwig reactions, whereas the target compound’s furan group may participate in click chemistry or π-π stacking .

Physicochemical Properties

Property Target Compound tert-Butyl 2-amino Derivative tert-Butyl 2-bromo Derivative
Molecular Weight 413.43* 240.32 319.22
Purity ≥95% (assumed) ≥95% >98%
Solubility Moderate (DCM) High in polar aprotic solvents Low (requires DCM/MeOH)
Stability Stable at 2–8°C Hygroscopic; requires anhydrous storage Light-sensitive

Notes:

  • The furan-2-carboxamido group likely enhances solubility in organic solvents compared to the bromo analog.
  • Amino derivatives are hygroscopic, necessitating strict anhydrous conditions, whereas tert-butyl carbamate groups improve stability .

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